![molecular formula C12H19N3OSi B8530063 N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide](/img/structure/B8530063.png)
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide
Overview
Description
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trimethylsilyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trimethylsilyl group through a silylation reaction. The final step involves the formation of the acetamide moiety via an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it into corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
- N,N-Dimethyl-2-(trimethylsilyl)acetamide
- N,N-Dimethyl-2-(trimethylsilyl)ethynylamine
- N,N-Dimethyl-2-(trimethylsilyl)ethynyl)pyrazole
Uniqueness: N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide is unique due to the combination of its structural features. The presence of both the trimethylsilyl group and the pyrazole ring in a single molecule provides distinct chemical reactivity and potential biological activity that is not commonly found in other similar compounds.
Properties
Molecular Formula |
C12H19N3OSi |
|---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C12H19N3OSi/c1-14(2)12(16)10-15-9-11(8-13-15)6-7-17(3,4)5/h8-9H,10H2,1-5H3 |
InChI Key |
KDRCEGUINBDDSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

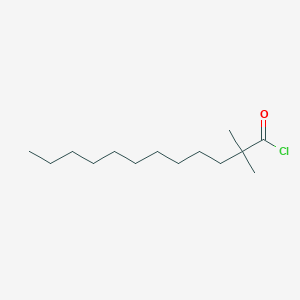
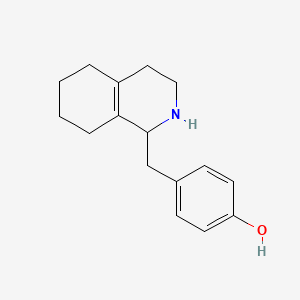
![Carbamic acid,(3-amino-3'-methyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8529991.png)
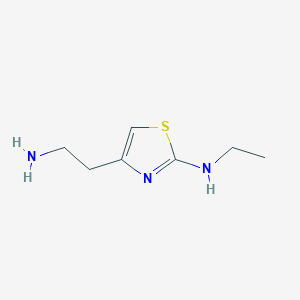
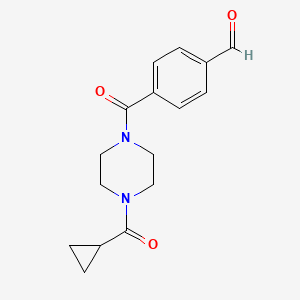
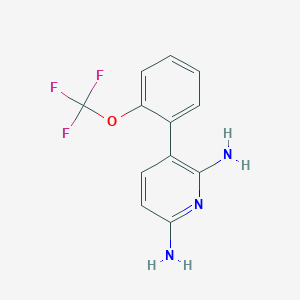
![N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B8530026.png)
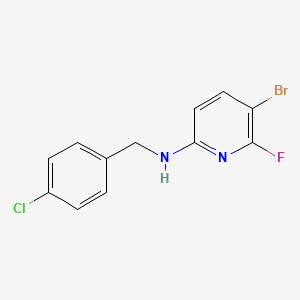
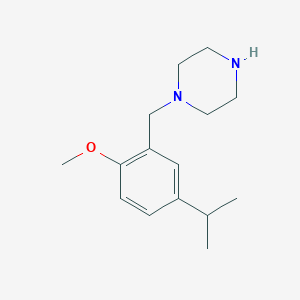
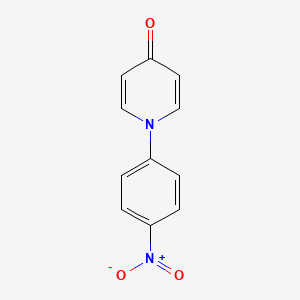
![2,9-Diazaspiro[5.5]undecan-1-one trifluoroacetate](/img/structure/B8530071.png)
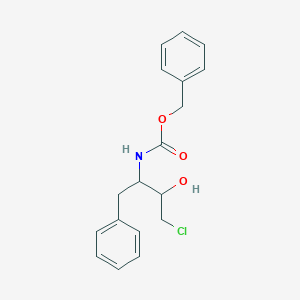
![7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine](/img/structure/B8530087.png)
![3-Phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8530091.png)
